![molecular formula C18H23ClN2O4 B1439719 Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride CAS No. 1185296-08-5](/img/structure/B1439719.png)
Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride
Overview
Description
This compound is an organic compound with the molecular formula C18H22N2O4•HCl . It has a molecular weight of 366.84 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrole ring substituted with ethyl, dimethyl, and a complex benzodioxolylmethylamino methyl groups . More detailed structural analysis or 3D structure information is not available in the search results.Scientific Research Applications
Detection of Carcinogenic Lead
This compound has been utilized in the synthesis of ligands for the detection of carcinogenic lead (Pb2+) ions. The ligands, when deposited on a glassy carbon electrode with a conducting polymer matrix, have shown significant sensitivity and selectivity towards Pb2+ ions, which is crucial for environmental monitoring and public health .
Anticancer Activity
Derivatives of this compound have been designed and evaluated for their anticancer properties. Some derivatives have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. These findings suggest potential for the compound in cancer research and treatment .
Antimicrobial Activity
Research has indicated that certain imidazole-containing compounds related to this chemical structure exhibit good antimicrobial potential. This opens up possibilities for the compound’s use in developing new antimicrobial agents .
Proteomics Research
The compound is available for purchase for proteomics research, indicating its use in the study of proteins and their functions. This can be particularly useful in understanding disease mechanisms and developing targeted therapies .
Synthesis of Novel Ligands
The compound has been used in the synthesis of novel ligands for various biochemical applications. These ligands can be instrumental in studying biological processes and developing new diagnostic tools .
Template for Drug Design
The structure of this compound serves as a template for the design of new drugs. Its molecular framework can be modified to create derivatives with desired biological activities, which is a fundamental approach in medicinal chemistry .
Safety and Hazards
This compound is intended for research use only . It is sold as-is without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Mechanism of Action
Target of Action
Similar compounds have been reported to target carcinogenic heavy metal ions, such as lead , and have shown potent activities against various cancer cell lines .
Mode of Action
Similar compounds have been used for the significant detection of carcinogenic heavy metal ions, such as lead, via a reliable electrochemical approach .
Biochemical Pathways
Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells .
properties
IUPAC Name |
ethyl 4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-4-22-18(21)17-11(2)14(12(3)20-17)9-19-8-13-5-6-15-16(7-13)24-10-23-15;/h5-7,19-20H,4,8-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBCYVNRTSMUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC3=C(C=C2)OCO3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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